![molecular formula C9H16ClNO B1587217 2-chloro-N-(cyclohexylmethyl)acetamide CAS No. 40914-11-2](/img/structure/B1587217.png)
2-chloro-N-(cyclohexylmethyl)acetamide
Overview
Description
2-Chloro-N-(cyclohexylmethyl)acetamide is a unique chemical compound with the empirical formula C9H16ClNO . It has a molecular weight of 189.68 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string for 2-chloro-N-(cyclohexylmethyl)acetamide is O=C(CCl)NCC1CCCCC1 . The InChI string is 1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) .Physical And Chemical Properties Analysis
2-Chloro-N-(cyclohexylmethyl)acetamide is a solid compound . It has a predicted boiling point of 337.5±25.0 °C and a predicted density of 1.066±0.06 g/cm3 . The pKa of the compound is predicted to be 14.26±0.46 .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor and alachlor, undergo a complex metabolic activation pathway in both human and rat liver microsomes. This pathway involves the formation of DNA-reactive dialkylbenzoquinone imine through intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), leading to carcinogenic effects. The study demonstrated species-specific differences in the metabolism of these herbicides, highlighting the roles of cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman et al., 2000).
Soil Reception and Activity of Acetochlor
Research on acetochlor's environmental presence showed its distribution in the hydrologic system across the Midwestern United States. Its detection in rain and stream samples indicates the potential for environmental exposure and contamination following agricultural application. This study underscores the importance of monitoring and managing herbicide use to mitigate environmental impact (Kolpin et al., 1996).
Synthesis of Novel Compounds
The synthetic utility of chloroacetamide derivatives extends to the creation of novel bioactive compounds. For instance, the synthesis of N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide and related analogs demonstrates the potential of chloroacetamide derivatives in developing new molecules with significant biological activities. These compounds have been explored for their nonlinear optical activity, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling, indicating a broad range of scientific and technological applications (Mary et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c10-6-9(12)11-7-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBFUXBNWGQTOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368422 | |
Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclohexylmethyl)acetamide | |
CAS RN |
40914-11-2 | |
Record name | 2-chloro-N-(cyclohexylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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